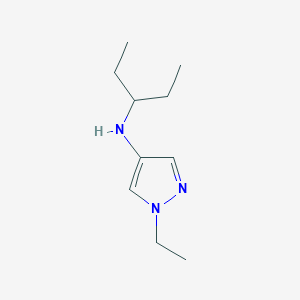
1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by an ethyl group at the 1-position and a pentan-3-yl group attached to the nitrogen atom at the 4-position of the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with pentan-3-ylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyrazole ring or the amide bond, resulting in different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(pentan-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-1H-pyrazol-4-amine: This compound lacks the pentan-3-yl group, which may result in different chemical and biological properties.
N-(Pentan-3-yl)-1H-pyrazol-4-amine: This compound lacks the ethyl group, which may affect its reactivity and interactions with biological targets.
1-Methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine: The presence of a methyl group instead of an ethyl group may lead to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
1-ethyl-N-pentan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-9(5-2)12-10-7-11-13(6-3)8-10/h7-9,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
DNTAKNFGDACDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=CN(N=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


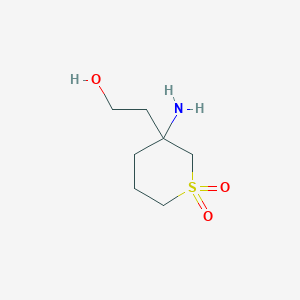
![3-[(Propan-2-yloxy)methoxy]azetidine](/img/structure/B13307506.png)

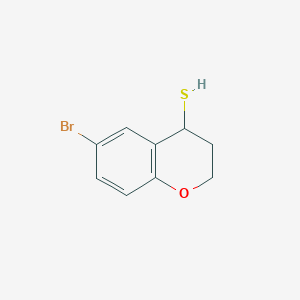
![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)

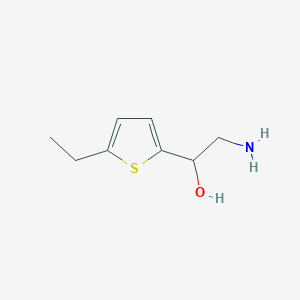
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
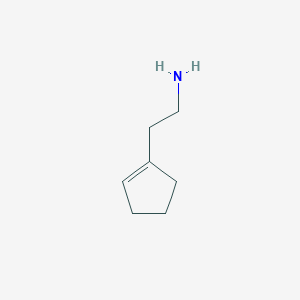
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
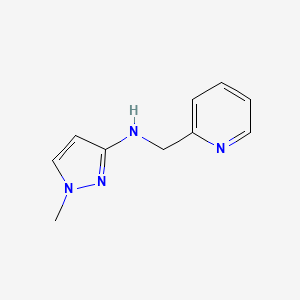
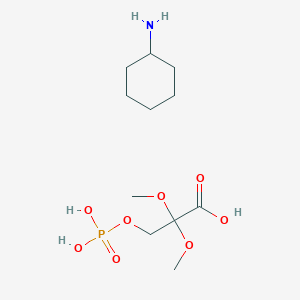
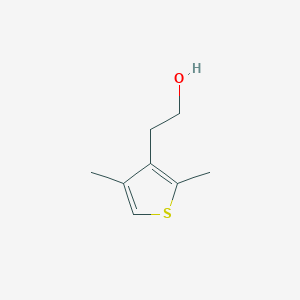
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
